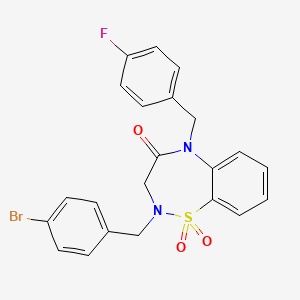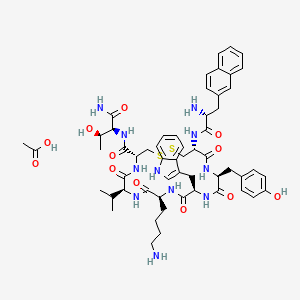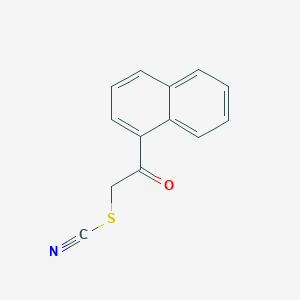![molecular formula C15H14ClNO2S B2591041 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-19-9](/img/structure/B2591041.png)
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide is a versatile compound extensively used in scientific research due to its unique properties. It finds applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry.
Preparation Methods
The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide typically involves the reaction of 3-chlorobenzenesulfinyl chloride with N-methyl-N-phenylacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide is used in various scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide can be compared with similar compounds such as:
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a phenyl group, which can affect its reactivity and biological activity.
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-(4-fluorophenyl)acetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-17(13-7-3-2-4-8-13)15(18)11-20(19)14-9-5-6-12(16)10-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBJTHJSMPTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
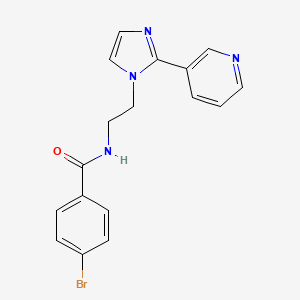
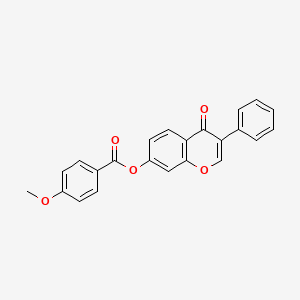


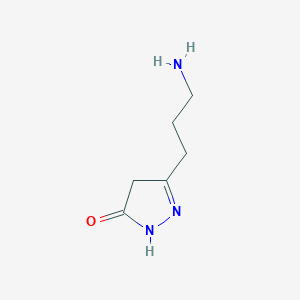
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)
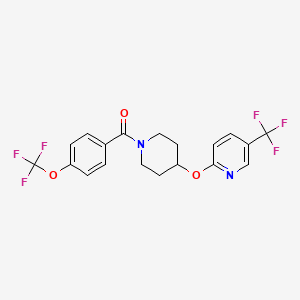
![1-Ethyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2590970.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate](/img/structure/B2590977.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2590978.png)
